5-(Chloromethyl)-2-methanesulfonyl-1-pentyl-1H-imidazole
CAS No.: 1221342-72-8
Cat. No.: VC11736633
Molecular Formula: C10H17ClN2O2S
Molecular Weight: 264.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1221342-72-8 |
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Molecular Formula | C10H17ClN2O2S |
Molecular Weight | 264.77 g/mol |
IUPAC Name | 5-(chloromethyl)-2-methylsulfonyl-1-pentylimidazole |
Standard InChI | InChI=1S/C10H17ClN2O2S/c1-3-4-5-6-13-9(7-11)8-12-10(13)16(2,14)15/h8H,3-7H2,1-2H3 |
Standard InChI Key | XDFAVGHYGGTZEJ-UHFFFAOYSA-N |
SMILES | CCCCCN1C(=CN=C1S(=O)(=O)C)CCl |
Canonical SMILES | CCCCCN1C(=CN=C1S(=O)(=O)C)CCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of an imidazole core (a five-membered aromatic ring with two nitrogen atoms) substituted at three positions:
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N1: A pentyl chain (-C5H11)
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C2: A methanesulfonyl group (-SO2CH3)
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C5: A chloromethyl group (-CH2Cl)
The molecular formula is C10H17ClN2O2S, with a molecular weight of 264.78 g/mol. Its IUPAC name is 5-(chloromethyl)-2-methylsulfonyl-1-pentylimidazole.
Table 1: Structural comparison with analogous compounds
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
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5-(Chloromethyl)-1-hexyl-2-methanesulfonyl-1H-imidazole | C11H19ClN2O2S | 278.80 | Hexyl (N1), Methanesulfonyl (C2), Chloromethyl (C5) |
5-(Chloromethyl)-2-methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazole | C10H15ClN2O3S | 278.76 | Oxolane-methyl (N1), Methanesulfonyl (C2), Chloromethyl (C5) |
Target Compound | C10H17ClN2O2S | 264.78 | Pentyl (N1), Methanesulfonyl (C2), Chloromethyl (C5) |
The pentyl chain enhances lipophilicity compared to shorter alkyl groups, potentially improving membrane permeability. The methanesulfonyl group contributes electron-withdrawing effects, which may influence binding to enzymatic active sites .
Synthesis and Optimization
Synthetic Routes
While no explicit protocol for 5-(chloromethyl)-2-methanesulfonyl-1-pentyl-1H-imidazole is documented, its synthesis likely follows strategies used for analogous imidazoles :
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Imidazole Ring Formation:
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Functionalization at C2 and C5:
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Methanesulfonation: Treatment with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to introduce the -SO2CH3 group at C2.
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Chloromethylation: Use of chloromethyl methyl ether (MOMCl) or formaldehyde/HCl to attach the -CH2Cl group at C5.
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Table 2: Representative reaction conditions for key steps
Step | Reagents/Conditions | Yield (%) | Reference |
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Imidazole ring formation | Pentylamine, glyoxal, NH4Cl, HCl, 80°C | 65–70 | |
Methanesulfonation | MsCl, Et3N, DCM, 0°C → RT | 85 | |
Chloromethylation | MOMCl, ZnCl2, 60°C | 75 |
Challenges in Synthesis
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Regioselectivity: Ensuring substitution at the correct positions (C2 and C5) requires careful control of reaction kinetics and catalysts .
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Stability of Chloromethyl Group: The -CH2Cl moiety is prone to hydrolysis, necessitating anhydrous conditions during synthesis and storage.
Biological Activities and Mechanisms
Enzyme Modulation
Imidazole derivatives are known to interact with enzymes such as cyclooxygenase-2 (COX-2) and cytochrome P450 . The target compound’s methanesulfonyl group may mimic sulfonamide pharmacophores, enabling competitive inhibition of COX-2, as seen in molecular docking studies of analogous molecules :
This interaction could involve hydrogen bonds with residues like ARG-343 and GLN-242, similar to the binding mode of diclofenac .
Table 3: Hypothetical antimicrobial activity (extrapolated from analogs )
Organism | MIC (μg/mL) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 12.5–25 | DNA alkylation, membrane disruption |
Candida albicans | 25–50 | Inhibition of ergosterol synthesis |
Physicochemical and Pharmacokinetic Properties
Solubility and Partitioning
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LogP: Estimated at 2.8 (moderate lipophilicity) due to the pentyl chain.
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Aqueous Solubility: <1 mg/mL (poor), necessitating formulation with co-solvents like PEG-400 for in vivo studies.
Metabolic Stability
The chloromethyl group may undergo glutathione conjugation in the liver, reducing systemic exposure. Methanesulfonyl residues are generally resistant to metabolic cleavage, prolonging half-life compared to non-sulfonated analogs .
Applications in Drug Development
Anti-Inflammatory Agents
Structural analogs inhibit COX-2 with IC50 values of 0.8–1.2 μM, comparable to diclofenac (IC50 = 0.5 μM) . The target compound could serve as a lead for non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity.
Anticancer Prodrugs
The chloromethyl group’s alkylating potential makes it a candidate for prodrugs activated in hypoxic tumor environments. For example, conjugation with targeting moieties (e.g., folate) could enhance specificity.
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